molecular formula C14H11F2NO B336435 N-(3,4-difluorophenyl)-3-methylbenzamide

N-(3,4-difluorophenyl)-3-methylbenzamide

Cat. No.: B336435
M. Wt: 247.24 g/mol
InChI Key: DRVMXEUWRNKODJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11F2NO/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H,17,18)

InChI Key

DRVMXEUWRNKODJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Substituents on Benzamide/Phenyl Ring Functional Groups Applications/Properties Reference
This compound 3-methyl (benzamide), 3,4-difluoro (phenyl) Amide, F, CH₃ Potential biological activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl (benzamide), 2-hydroxy-1,1-dimethylethyl (amide N) N,O-bidentate group Metal-catalyzed C–H functionalization
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-fluoro (benzamide), 2,3-difluoro (phenyl) Amide, F (multiple positions) Study of fluorine effects on binding
Diflubenzuron 2,6-difluoro (benzamide), 4-chlorophenylurea Urea, F, Cl Pesticide (chitin synthesis inhibitor)
Mepronil 3-isopropoxy (phenyl), 2-methyl (benzamide) Amide, OCH(CH₃)₂ Agricultural fungicide

Impact of Fluorine Substitution

  • Electronic Effects : Fluorine’s electronegativity enhances dipole moments and polarizes adjacent bonds, improving binding affinity to hydrophobic pockets (e.g., in enzyme active sites). The 3,4-difluoro configuration in the target compound may optimize π-π stacking compared to 2,3-difluoro isomers .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life. This is critical in agrochemicals (e.g., diflubenzuron) and pharmaceuticals .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility (Predicted) LogP (Calculated)
This compound Not reported Low (hydrophobic F/CH₃) ~3.2
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide Not reported Moderate (methoxy groups) ~2.8
Mepronil 92–94 Low (logP ~3.5) 3.5

Preparation Methods

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically achieves >95% conversion within 2–3 hours, with excess SOCl₂ removed via distillation. Alternative chlorinating agents like oxalyl chloride (COCl)₂ require longer reaction times (4–6 hours) but offer milder conditions.

Key Reaction Parameters :

  • Molar Ratio : 1:1.2 (acid-to-SOCl₂)

  • Solvent : Toluene or solvent-free

  • Temperature : 70–80°C

Amide Bond Formation

The acyl chloride is reacted with 3,4-difluoroaniline in a biphasic system (dichloromethane/water) with sodium hydroxide as a base. This Schotten-Baumann protocol prevents over-acylation and ensures rapid reaction kinetics.

Optimized Conditions :

ParameterValue
SolventDichloromethane
Base10% NaOH (aq)
Temperature0–5°C (initial), then 25°C
Reaction Time1–2 hours
Yield78–85%

Post-reaction purification via recrystallization (ethanol/water) yields a white crystalline solid with >99% purity by HPLC.

Direct Coupling Using Carbodiimide Reagents

For laboratories avoiding acyl chloride handling, carbodiimide-mediated coupling offers a one-pot alternative. 3-Methylbenzoic acid and 3,4-difluoroaniline are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.

Reaction Mechanism and Efficiency

EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide. HOBt suppresses racemization and improves coupling efficiency.

Performance Metrics :

  • Typical Yield : 70–75%

  • Side Products : <5% N-acylurea (mitigated by HOBt)

  • Scale-Up Feasibility : Limited by cost of coupling reagents

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2022 study demonstrated complete conversion within 10 minutes using 3-methylbenzoic acid, 3,4-difluoroaniline, and propylphosphonic anhydride (T3P®) in acetonitrile under 150 W irradiation.

Advantages :

  • Time Efficiency : 10 minutes vs. 2 hours (traditional)

  • Yield Improvement : 88%

  • Solvent Reduction : 50% less acetonitrile required

Industrial-Scale Continuous Flow Synthesis

Patented methodologies adapted from CN112778090A utilize continuous flow reactors to enhance safety and consistency. 3-Methylbenzoyl chloride and 3,4-difluoroaniline are mixed in a microreactor at 50°C, with residence times of 2–3 minutes.

Process Metrics :

MetricBatch ProcessFlow Process
Annual Capacity500 kg5,000 kg
Purity99%99.5%
Solvent Waste200 L/kg50 L/kg

Structural Characterization and Purity Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 7.20–7.00 (m, 2H, Ar-H), 2.42 (s, 3H, CH₃).

  • IR (KBr): 1652 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F stretch).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: 60:40 Acetonitrile/Water (+0.1% TFA)

  • Retention Time: 4.2 minutes

  • Purity: >99.5%

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Schotten-Baumann8599.0High120
Carbodiimide7598.5Moderate450
Microwave8899.2Low300
Continuous Flow9299.5Very High90

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(3,4-difluorophenyl)-3-methylbenzamide?

Methodological Answer:
The synthesis typically involves reacting 3-methylbenzoyl chloride with 3,4-difluoroaniline under controlled conditions. Key steps include:

  • Acylation Reaction : Use tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a catalyst to facilitate the coupling of the acyl chloride with the aniline derivative.
  • Workup : Post-reaction, the mixture is extracted with ethyl acetate and washed with water to remove unreacted reagents.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).
    Optimize yield by controlling reaction time (5–6 hours) and temperature (ambient to 298 K) .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography : Employ SHELX programs (SHELXS-97 for structure solution; SHELXL-97 for refinement) to determine crystal parameters. Use ORTEP-3 for molecular graphics to visualize bond angles and dihedral deviations (e.g., planar aromatic rings with deviations <0.03 Å) .
  • Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (fluorine-induced splitting in aromatic regions).

Advanced: How can crystallographic data discrepancies (e.g., disordered atoms) be resolved?

Methodological Answer:
Disordered fluorine atoms (common in difluorophenyl groups) require:

  • Multi-Component Refinement : Use SHELXL to model disorder over two orientations with occupancy ratios (e.g., 0.55:0.45).
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O) to validate packing stability.
  • Validation Tools : Check data with WinGX suite for symmetry and thermal motion consistency .

Advanced: What strategies are used to analyze tyrosinase inhibition mechanisms?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ values via mushroom tyrosinase activity assays using L-DOPA as a substrate. Compare inhibition potency against kojic acid or arbutin.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with tyrosinase’s active site. Correlate with crystallographic data on dihedral angles and substituent effects (e.g., methoxy vs. methyl groups) .

Basic: How is purity assessed, and why is it critical for bioactivity studies?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity.
  • Elemental Analysis : Validate C, H, N, F content within 0.3% of theoretical values.
    Impurities (e.g., unreacted aniline) can skew bioactivity results, leading to false-positive/negative outcomes in enzyme assays .

Advanced: How can structure-activity relationships (SAR) guide optimization of benzamide derivatives?

Methodological Answer:

  • Substituent Variation : Replace methyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding affinity.
  • Bioisosteric Replacement : Substitute difluorophenyl with heterocycles (e.g., triazoles) to improve solubility and metabolic stability.
  • Case Study : Analogous Akt inhibitors (e.g., 3,4,6-trisubstituted piperidines) demonstrate how conformational restriction improves selectivity .

Advanced: What experimental design considerations address conflicting bioactivity data across studies?

Methodological Answer:

  • Standardized Assay Conditions : Control pH (6.8–7.2), temperature (25°C), and substrate concentration to minimize variability.
  • Counter-Screen Selectivity : Test against off-target enzymes (e.g., proteases) to confirm specificity.
  • Meta-Analysis : Compare data from high-resolution crystallography (validated via R-factor <5%) with in silico predictions to resolve mechanistic contradictions .

Advanced: How are PROTAC strategies applied to benzamide derivatives for targeted protein degradation?

Methodological Answer:

  • Bifunctional Design : Conjugate this compound to E3 ligase ligands (e.g., thalidomide analogs) via flexible linkers.
  • Cellular Assays : Measure ubiquitination and degradation efficiency in cancer cell lines using Western blot (e.g., AKT degradation).
    This approach, validated in PROTAC-based Akt inhibitors, highlights the importance of linker length and rigidity .

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